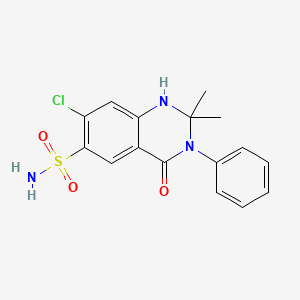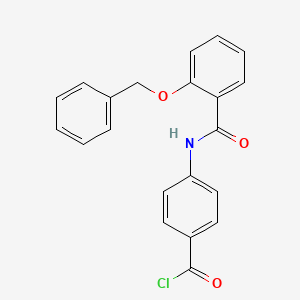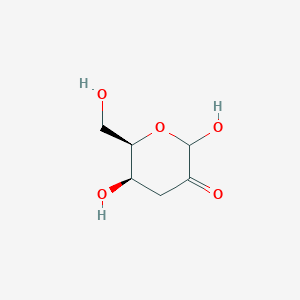
(E)-Allyl 9-Bromonon-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Allyl 9-Bromonon-4-enoate: is a versatile organic compound with the molecular formula C12H19BrO2. It is a brominated derivative of non-4-enoic acid, featuring an allyl group at the 1-position and a bromine atom at the 9-position. This compound is primarily used as a building block in organic synthesis due to its reactivity and structural complexity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with non-4-enoic acid or its derivatives.
Allylation Reaction: The non-4-enoic acid undergoes an allylation reaction to introduce the allyl group at the 1-position.
Bromination: The resulting compound is then subjected to bromination to introduce the bromine atom at the 9-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
化学反応の分析
(E)-Allyl 9-Bromonon-4-enoate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts are typically employed in coupling reactions.
Major Products Formed:
Carboxylic Acids and Esters: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Coupled Products: Resulting from coupling reactions.
科学的研究の応用
(E)-Allyl 9-Bromonon-4-enoate: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study biological processes involving brominated compounds.
Medicine: It may serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-Allyl 9-Bromonon-4-enoate exerts its effects depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating to both the allyl group and the bromine atom, allowing the nucleophilic attack and subsequent bond formation.
Molecular Targets and Pathways Involved:
Enolate Formation: In reactions involving enolates, the compound forms an enolate intermediate that participates in further reactions.
Transition Metal Catalysis: In coupling reactions, the palladium catalyst plays a crucial role in the reaction mechanism.
類似化合物との比較
(E)-Allyl 9-Bromonon-4-enoate: is unique due to its specific structural features and reactivity. Similar compounds include:
Non-4-enoic Acid: The parent compound without bromination or allylation.
Allyl Bromides: Other allyl bromides with different chain lengths or positions of bromination.
Non-4-enoic Acid Derivatives: Other derivatives of non-4-enoic acid with different functional groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C12H19BrO2 |
|---|---|
分子量 |
275.18 g/mol |
IUPAC名 |
prop-2-enyl (E)-9-bromonon-4-enoate |
InChI |
InChI=1S/C12H19BrO2/c1-2-11-15-12(14)9-7-5-3-4-6-8-10-13/h2-3,5H,1,4,6-11H2/b5-3+ |
InChIキー |
ZDQRZQQSLWXKTO-HWKANZROSA-N |
異性体SMILES |
C=CCOC(=O)CC/C=C/CCCCBr |
正規SMILES |
C=CCOC(=O)CCC=CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
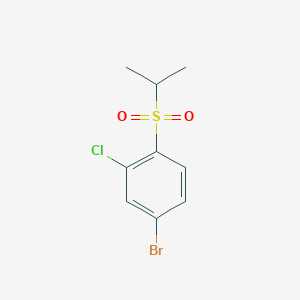
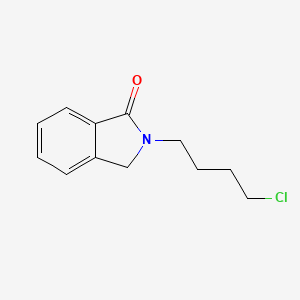


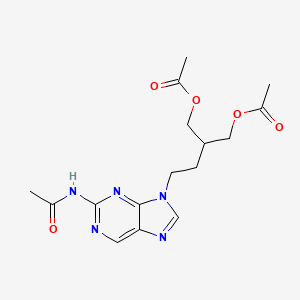
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
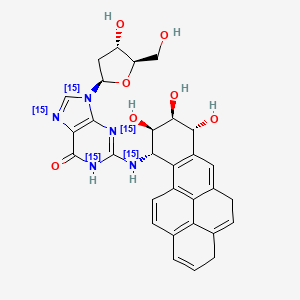
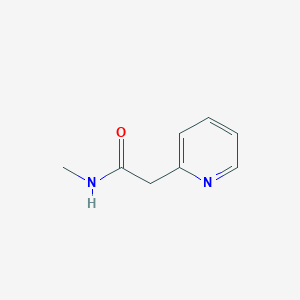
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
